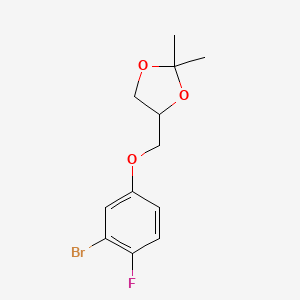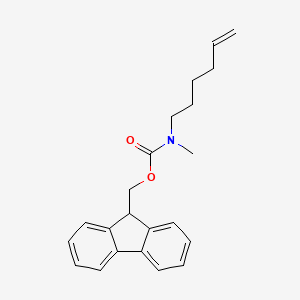
2-tert-Butoxycarbonylamino-9-(tert-butyldiphenylsilanyloxy)-nonanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-tert-Butoxycarbonylamino-9-(tert-butyldiphenylsilanyloxy)-nonanoic acid is a complex organic compound that features both tert-butyloxycarbonyl (Boc) and tert-butyldiphenylsilyl (TBDPS) protecting groups. These groups are commonly used in organic synthesis to protect functional groups from unwanted reactions during multi-step synthesis processes. The compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butoxycarbonylamino-9-(tert-butyldiphenylsilanyloxy)-nonanoic acid typically involves multiple steps, starting with the protection of amino and hydroxyl groups. The tert-butyloxycarbonyl (Boc) group is introduced to protect the amino group, while the tert-butyldiphenylsilyl (TBDPS) group is used to protect the hydroxyl group. Common reagents for these protection steps include di-tert-butyl dicarbonate (Boc2O) and tert-butyldiphenylsilyl chloride (TBDPS-Cl), respectively .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of robust protecting groups like Boc and TBDPS is advantageous in industrial settings due to their stability and ease of removal under mild conditions.
Analyse Des Réactions Chimiques
Types of Reactions
2-tert-Butoxycarbonylamino-9-(tert-butyldiphenylsilanyloxy)-nonanoic acid can undergo various types of chemical reactions, including:
Deprotection Reactions: Removal of the Boc and TBDPS groups under acidic or basic conditions.
Substitution Reactions: Nucleophilic substitution at the protected amino or hydroxyl groups.
Oxidation and Reduction Reactions: Modifications of the non-protected parts of the molecule.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) for Boc removal and tetrabutylammonium fluoride (TBAF) for TBDPS removal.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Oxidation/Reduction: Standard oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, while deprotection of the TBDPS group yields the free hydroxyl group.
Applications De Recherche Scientifique
2-tert-Butoxycarbonylamino-9-(tert-butyldiphenylsilanyloxy)-nonanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-tert-Butoxycarbonylamino-9-(tert-butyldiphenylsilanyloxy)-nonanoic acid involves the selective protection and deprotection of functional groups. The Boc and TBDPS groups protect the amino and hydroxyl groups, respectively, allowing for selective reactions at other sites on the molecule. This selective protection is crucial for multi-step synthesis processes, enabling the construction of complex molecules with high precision.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-tert-Butoxycarbonylamino-9-(tert-butyldimethylsilanyloxy)-nonanoic acid: Similar structure but with a tert-butyldimethylsilyl (TBDMS) group instead of TBDPS.
2-tert-Butoxycarbonylamino-9-(trimethylsilanyloxy)-nonanoic acid: Features a trimethylsilyl (TMS) group instead of TBDPS.
Uniqueness
The use of the TBDPS group in 2-tert-Butoxycarbonylamino-9-(tert-butyldiphenylsilanyloxy)-nonanoic acid provides greater stability and resistance to acidic conditions compared to TBDMS and TMS groups. This makes it particularly useful in synthetic routes that require harsh conditions.
Propriétés
IUPAC Name |
9-[tert-butyl(diphenyl)silyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]nonanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H45NO5Si/c1-29(2,3)36-28(34)31-26(27(32)33)22-16-8-7-9-17-23-35-37(30(4,5)6,24-18-12-10-13-19-24)25-20-14-11-15-21-25/h10-15,18-21,26H,7-9,16-17,22-23H2,1-6H3,(H,31,34)(H,32,33) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILAHABFZFGBZNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCCCCO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H45NO5Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{2-Bromo-3-[(tert-butoxycarbonyl-cyclopropyl-amino)-methyl]-phenoxy}-propionic acid ethyl ester](/img/structure/B8121204.png)











